Technical Monograph: Physicochemical Profiling of N-Methylpropane-1-sulfonamide
Technical Monograph: Physicochemical Profiling of N-Methylpropane-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of N-Methylpropane-1-sulfonamide (CAS 25855-60-1), a secondary aliphatic sulfonamide.[1] While often utilized as a synthetic building block in medicinal chemistry, recent data suggests potential bioactivity as a cytokine inhibitor (IL-6, TNF-α modulation).[1]
For drug development professionals, understanding the solubility profile of this compound is critical.[1] With a Molecular Weight of 137.20 g/mol , it falls well within fragment-based drug discovery (FBDD) parameters.[1] Its solubility is governed by the interplay between its polar sulfonyl-amine core and the lipophilic propyl chain, necessitating specific formulation strategies for biological assays.[1]
Physicochemical Identity & Core Specifications[2]
The following data constitutes the definitive identity of the compound. These parameters are the input constants for all subsequent thermodynamic calculations and molarity preparations.
| Parameter | Specification | Technical Note |
| Chemical Name | N-Methylpropane-1-sulfonamide | Secondary Sulfonamide class |
| CAS Registry | 25855-60-1 | Unique identifier for procurement |
| Molecular Formula | ||
| Molecular Weight | 137.20 g/mol | Crucial for Molarity ( |
| SMILES | CCCS(=O)(=O)NC | Useful for cheminformatics modeling |
| InChI Key | GFZPUWKGPNHWHD-UHFFFAOYSA-N | Standardized structural hash |
| Physical State | Low-melting Solid / Liquid | Depends on purity/temperature (mp < 30°C est.) |
Structural Insight
The molecule consists of a propyl tail (lipophilic) attached to a sulfonyl group, which is bonded to a methyl-substituted nitrogen.[1]
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H-Bond Donors: 1 (The N-H proton).[1]
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Rotatable Bonds: 3 (Allows conformational flexibility in binding pockets).[1]
Solubility Profile & Thermodynamics
Understanding the solubility of N-Methylpropane-1-sulfonamide requires analyzing its polarity and ionization potential.[1]
Theoretical Solubility Drivers
The sulfonamide moiety (
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LogP (Predicted): ~0.14 to 0.[1]5. This indicates the compound is amphiphilic but leans towards hydrophilicity.[1] It will partition reasonably well into aqueous buffers but prefers polar organic solvents.[1]
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pKa (Acidic): ~11.5 (Predicted).[1][3] The proton on the nitrogen is weakly acidic due to the electron-withdrawing sulfonyl group.[1]
Solvent Compatibility Matrix
Based on the "like dissolves like" principle and structural analogs (e.g., N-methylmethanesulfonamide), the following solubility profile is established for laboratory handling:
| Solvent | Solubility Rating | Application |
| DMSO | High (>100 mM) | Primary stock solution for bioassays.[1] |
| Methanol/Ethanol | High | Useful for intermediate dilutions or transfer.[1] |
| Water (Neutral) | Moderate | Soluble, but saturation may occur at high concentrations (>10 mM).[1] |
| Dichloromethane | Moderate | Suitable for extraction/workup.[1] |
| Hexane | Low/Insoluble | Poor solvent; useful for precipitating impurities.[1] |
Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: To empirically determine the thermodynamic solubility limit in aqueous buffer.
Reagents:
Workflow Visualization (DOT):
Step-by-Step Methodology:
-
Supersaturation: Add the compound to 1 mL of PBS until undissolved solid remains visible (ensure supersaturation).
-
Equilibration: Agitate the vial at 25°C for 24 hours. Note: 24h is critical to reach thermodynamic equilibrium, distinguishing it from kinetic solubility.
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Phase Separation: Filter the suspension using a 0.22 µm PVDF filter to remove undissolved solids. Do not use nylon filters as sulfonamides may bind non-specifically.[1]
-
Quantification: Analyze the filtrate via HPLC (see Section 4.2).
Analytical Characterization (HPLC-UV)
Because aliphatic sulfonamides lack a strong chromophore (like a benzene ring), standard UV detection at 254 nm is often insufficient.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]
-
Detection Wavelength: 200 nm - 210 nm .[1]
-
Retention Time: Expect early elution due to low LogP.[1]
Biological Context & Handling
Recent vendor literature identifies N-Methylpropane-1-sulfonamide as a potential modulator of inflammatory cytokines.[1]
-
Target Pathway: Inhibition of IL-6, IL-12, and TNF-α production.[1][4]
-
Mechanism: Proposed binding to upstream kinases, preventing phosphorylation cascades required for cytokine release.[1]
Handling Precautions:
-
Hygroscopicity: Sulfonamides can be hygroscopic.[1] Store desiccated at room temperature (or 2-8°C if specified by CoA).
-
Stock Preparation: Prepare 10 mM or 100 mM stocks in DMSO . Avoid freeze-thaw cycles; aliquot stocks for single use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25855-60-1, N-Methylpropane-1-sulfonamide.[1] Retrieved from [Link][1]
-
Cheméo. Chemical Properties of Propanamide, N-methyl- (Analog Comparison). Retrieved from [Link][1][5]
Sources
- 1. 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide | C5H4F9NO2S | CID 109968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 4. N-Methylpropane-1-sulfonamide | CymitQuimica [cymitquimica.com]
- 5. Propanamide, N-methyl- (CAS 1187-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
